molecular formula C12H15Cl2N B1462706 (1-Cyclopropylethyl)[(2,4-dichlorophenyl)methyl]amine CAS No. 1155988-67-2

(1-Cyclopropylethyl)[(2,4-dichlorophenyl)methyl]amine

Cat. No.: B1462706
CAS No.: 1155988-67-2
M. Wt: 244.16 g/mol
InChI Key: LKIPCBJCQOSKSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Cyclopropylethyl)[(2,4-dichlorophenyl)methyl]amine is a chemical compound that belongs to the class of amines. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Cyclopropylethyl)[(2,4-dichlorophenyl)methyl]amine typically involves the reaction of 2,4-dichlorobenzyl chloride with cyclopropylethylamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base like sodium hydroxide or potassium carbonate is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(1-Cyclopropylethyl)[(2,4-dichlorophenyl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(1-Cyclopropylethyl)[(2,4-dichlorophenyl)methyl]amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential therapeutic effects, such as acting as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Cyclopropylethyl)[(2,4-dichlorophenyl)methyl]amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (1-Cyclopropylethyl)[2-(2,4-dichlorophenyl)ethyl]amine
  • (1-Cyclopropylethyl)[(2,4-dichlorophenyl)ethyl]amine

Uniqueness

(1-Cyclopropylethyl)[(2,4-dichlorophenyl)methyl]amine is unique due to its specific structural features, such as the presence of both cyclopropylethyl and dichlorophenyl groups. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

(1-Cyclopropylethyl)[(2,4-dichlorophenyl)methyl]amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and various applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C13_{13}H14_{14}Cl2_{2}N
  • CAS Number : 1155988-67-2

This compound features a cyclopropyl group attached to an ethyl chain, which is further linked to a dichlorophenylmethyl moiety. The presence of chlorine substituents enhances its biological activity by influencing the compound's reactivity and interaction with biological targets.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. Research indicates that this compound may act as a selective inhibitor for certain kinases, which are critical in regulating cell proliferation and survival pathways.

Key Mechanisms Include:

  • Inhibition of Kinase Activity : The compound has shown promise in inhibiting cyclin-dependent kinases (CDKs), which play a pivotal role in cell cycle regulation.
  • Modulation of Signal Transduction Pathways : It may influence pathways involved in apoptosis and cellular stress responses.

Studies have demonstrated that this compound affects various biochemical processes:

  • Enzyme Inhibition : It has been reported to inhibit CDK7, leading to altered phosphorylation states of target proteins involved in cell cycle progression.
  • Cellular Metabolism : The compound impacts metabolic pathways by modulating the activity of enzymes involved in nucleotide metabolism, affecting key metabolites necessary for cellular functions.

In Vitro Studies

In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. The following table summarizes key findings from recent studies:

Cell LineIC50 (µM)Mechanism of Action
HeLa5.2CDK7 inhibition
MCF-73.8Induction of apoptosis
A5496.0Disruption of cell cycle

In Vivo Studies

In vivo studies using animal models have evaluated the pharmacokinetics and therapeutic efficacy of this compound. Notable findings include:

  • Dosage Effects : Lower doses effectively inhibit tumor growth without significant toxicity, while higher doses may lead to adverse effects.
  • Tissue Distribution : The compound shows preferential accumulation in tumor tissues compared to normal tissues, suggesting potential for targeted therapy.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of this compound in mice bearing xenograft tumors. Results indicated a significant reduction in tumor size compared to control groups, emphasizing its potential as an anticancer agent.

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The results demonstrated that it could reduce markers of oxidative stress and improve neuronal survival rates.

Properties

IUPAC Name

1-cyclopropyl-N-[(2,4-dichlorophenyl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl2N/c1-8(9-2-3-9)15-7-10-4-5-11(13)6-12(10)14/h4-6,8-9,15H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKIPCBJCQOSKSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)NCC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(1-Cyclopropylethyl)[(2,4-dichlorophenyl)methyl]amine
(1-Cyclopropylethyl)[(2,4-dichlorophenyl)methyl]amine
(1-Cyclopropylethyl)[(2,4-dichlorophenyl)methyl]amine
(1-Cyclopropylethyl)[(2,4-dichlorophenyl)methyl]amine
(1-Cyclopropylethyl)[(2,4-dichlorophenyl)methyl]amine
(1-Cyclopropylethyl)[(2,4-dichlorophenyl)methyl]amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.